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Compound of Interest

Compound Name: Autogramin-1

Cat. No.: B3005795 Get Quote

This guide provides a comprehensive overview of the structure-activity relationship (SAR),

mechanism of action, and experimental validation of Autogramin-1, a potent small-molecule

inhibitor of autophagy. It is intended for researchers, scientists, and professionals in the field of

drug development and cell biology who are interested in the molecular intricacies of autophagy

and the chemical probes used to study it.

Introduction: The Discovery of Autogramin-1
Autophagy is a fundamental cellular process for the degradation and recycling of damaged

organelles and proteins, playing a critical role in cellular homeostasis, health, and disease.[1][2]

To discover novel regulators of this pathway, a high-content, image-based phenotypic screen

was conducted.[1][3] This screen quantified the formation of autophagosomes in MCF7 breast

cancer cells and led to the identification of a new class of autophagy inhibitors, termed

"autogramins."[1][4] Through structure-activity relationship (SAR) studies, Autogramin-1 and

the more soluble Autogramin-2 were identified as potent and stable compounds suitable for in-

depth biological investigation.[1] These molecules serve as critical tools for dissecting a

previously unknown role for cholesterol transport in the biogenesis of autophagosomes.[1][2]

Mechanism of Action: Targeting the GRAMD1A
Cholesterol Transfer Protein
Subsequent target identification and validation experiments revealed that autogramins

selectively target the GRAM Domain Containing Protein 1A (GRAMD1A).[1][2][3] Specifically,
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Autogramin-1 binds directly to the steroidogenic acute regulatory protein-related lipid transfer

(StART) domain of GRAMD1A.[1][3][5]

The core mechanism of action is the competitive inhibition of cholesterol binding.[1][2]

Autogramin-1 and cholesterol share a similar binding site within the hydrophobic pocket of the

GRAMD1A StART domain.[5][6] By occupying this site, Autogramin-1 blocks the protein's

ability to transfer cholesterol, a function that is essential for the formation and maturation of

autophagosomes.[1][5] This inhibitory action occurs downstream of the mTORC1 signaling

complex, a key regulator of autophagy.[1]

Structure-Activity Relationship (SAR) Data
Initial SAR exploration was performed to improve the potency, stability, and solubility of the

initial screening hit. This led to the selection of Autogramin-1 and Autogramin-2 for further

studies.[1] Additionally, derivatives were synthesized to create probes for target identification,

including a biotinylated probe for affinity pulldown experiments and a fluorescently labeled

tracer (BODIPY-autogramin) for binding assays.[1] The activity of these key compounds is

summarized below.
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Compound/
Probe

Target
Domain

Assay Type Method IC50 / Effect Reference

Autogramin-1 GRAMD1A
Autophagy

Inhibition

LC3 Puncta

Formation

(AA

Starvation)

Potent

inhibition at 1

µM

[1][4]

Autogramin-1 GRAMD1A
Autophagy

Inhibition

LC3 Puncta

Formation

(Rapamycin)

Potent

inhibition at

10 µM

[1][4]

Autogramin-1 GRAMD1A
Target

Stabilization

Cellular

Thermal Shift

Assay

(CETSA)

Increased

GRAMD1A

melting temp.

by 2.1 °C

[1]

Autogramin-2

GRAMD1A

StART

Domain

Target

Engagement

NanoBRET

Assay (N-

terminal

NanoLuc)

IC50 = 4.7

µM
[4]

Autogramin-2

GRAMD1A

StART

Domain

Target

Engagement

NanoBRET

Assay (C-

terminal

NanoLuc)

IC50 = 6.4

µM
[4]

Autogramin-2

GRAMD1A

StART

Domain

Functional

Inhibition

Cholesterol

Transfer

Assay

(FRET)

Dose-

dependent

inhibition

[1]

Pulldown

Probe
GRAMD1A

Autophagy

Inhibition

LC3 Puncta

Formation

(AA

Starvation)

IC50 = 1.1

µM
[4]

Pulldown

Probe
GRAMD1A

Autophagy

Inhibition

LC3 Puncta

Formation

(Rapamycin)

IC50 = 1.5

µM
[4]
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Inactive

Analog 8

GRAMD1A

StART

Domain

Target

Engagement

NanoBRET

Assay

Failed to

displace

tracer

[1]

Experimental Protocols
The following section details the key experimental methodologies used to elucidate the SAR

and mechanism of action of Autogramin-1.

4.1 High-Content Phenotypic Screening

Cell Line: MCF7 cells stably expressing EGFP-LC3.

Autophagy Induction: Cells were treated with Earle's Balanced Salt Solution (EBSS) for

amino acid starvation or with 100 nM rapamycin to inhibit mTORC1.

Compound Treatment: Small-molecule library compounds were added to the cells.

Imaging and Analysis: Automated microscopy was used to capture images of the EGFP-LC3

expressing cells. The number and intensity of fluorescent puncta, which represent

autophagosomes, were quantified using image analysis software to determine the inhibitory

effect of each compound.

4.2 Target Identification via Affinity Proteomics

Probe Synthesis: A potent analog of Autogramin-1 was synthesized with a linker attached to

a biotin tag for immobilization.

Cell Lysate Preparation: MCF7 cells were starved to induce autophagy, and cell lysates were

prepared.

Affinity Pulldown: The biotinylated probe was immobilized on streptavidin-coated beads and

incubated with the cell lysate.

Mass Spectrometry: Proteins that bound to the probe were eluted, separated by SDS-PAGE,

and identified using mass spectrometry. GRAMD1A was the only protein significantly and

selectively enriched.[1]
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Competitive Pulldown: To validate the specific interaction, the pulldown experiment was

repeated in the presence of excess free Autogramin-1, which successfully competed with

the probe for binding to GRAMD1A.[1]

4.3 Target Engagement Assays

Cellular Thermal Shift Assay (CETSA):

MCF7 cells were treated with either DMSO (vehicle) or Autogramin-1.

The cell lysates were collected and divided into aliquots.

Aliquots were heated to a range of temperatures to induce protein denaturation.

The amount of soluble, non-denatured GRAMD1A remaining at each temperature was

quantified by Western blotting.

The binding of Autogramin-1 resulted in a measurable increase in the thermal stability of

GRAMD1A.[1]

Bioluminescence Resonance Energy Transfer (BRET) Assay:

The GRAMD1A StART domain was fused to NanoLuc luciferase.

A fluorescent tracer, BODIPY-autogramin, was used as the BRET acceptor.

In the presence of the NanoLuc substrate, energy is transferred from the luciferase to the

tracer when they are in close proximity (i.e., when the tracer is bound to the StART

domain), generating a BRET signal.

Unlabeled Autogramin-2 was added in increasing concentrations, which displaced the

tracer, leading to a dose-dependent decrease in the BRET signal, allowing for the

calculation of an IC50 value.[1][4]

4.4 Functional Cholesterol Transfer Assay

Assay Principle: A Förster Resonance Energy Transfer (FRET)-based assay was used to

monitor cholesterol transfer.
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Liposomes: Two populations of liposomes were prepared:

Donor Liposomes: Contained a fluorescent cholesterol analog (Bodipy-cholesterol) and a

quencher (rhodamine-labeled lipid). FRET occurs, and the cholesterol fluorescence is

quenched.

Acceptor Liposomes: Unlabeled liposomes.

Procedure: The recombinant GRAMD1A StART domain was incubated with the donor and

acceptor liposomes. As GRAMD1A transfers the Bodipy-cholesterol to the acceptor

liposomes, it moves away from the quencher, resulting in an increase in fluorescence.

Inhibition: The assay was performed in the presence of Autogramin-2, which inhibited the

increase in fluorescence, confirming its blockage of cholesterol transfer activity.[1]

Visualizing the Mechanism and Discovery Workflow
The following diagrams illustrate the signaling pathway inhibited by Autogramin-1 and the

experimental workflow used for its discovery and characterization.
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Caption: Signaling pathway of Autogramin-1 action.
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Caption: Experimental workflow for Autogramin-1 discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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